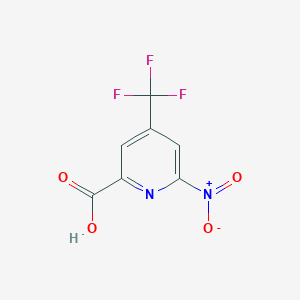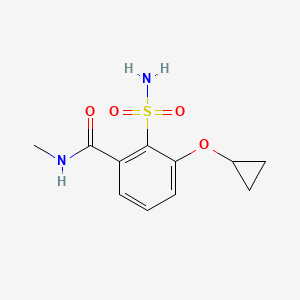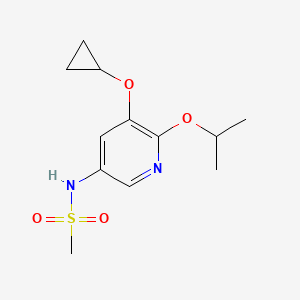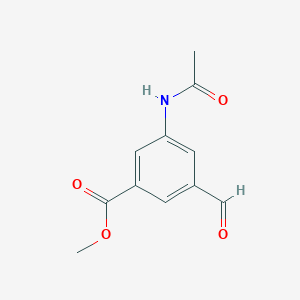
Methyl 3-(acetylamino)-5-formylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(acetylamino)-5-formylbenzoate is an organic compound with the molecular formula C11H11NO4 It is a derivative of benzoic acid, featuring an acetylamino group at the 3-position and a formyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetylamino)-5-formylbenzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated to form Methyl 3-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group, yielding Methyl 3-aminobenzoate.
Acetylation: The amino group is acetylated using acetic anhydride to form Methyl 3-(acetylamino)benzoate.
Formylation: Finally, the formyl group is introduced at the 5-position through a formylation reaction, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Methyl 3-(acetylamino)-5-carboxybenzoate.
Reduction: Methyl 3-(acetylamino)-5-hydroxymethylbenzoate.
Substitution: Various acylated derivatives depending on the acylating agent used.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(acetylamino)-5-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Methyl 3-(acetylamino)-5-formylbenzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(acetylamino)benzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 3-(formylamino)-5-formylbenzoate: Contains an additional formyl group, which can alter its chemical and biological properties.
Methyl 3-(acetylamino)-4-formylbenzoate: The position of the formyl group is different, affecting its reactivity and interaction with other molecules.
Uniqueness: Methyl 3-(acetylamino)-5-formylbenzoate is unique due to the specific positioning of the acetylamino and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic and medicinal applications.
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
methyl 3-acetamido-5-formylbenzoate |
InChI |
InChI=1S/C11H11NO4/c1-7(14)12-10-4-8(6-13)3-9(5-10)11(15)16-2/h3-6H,1-2H3,(H,12,14) |
InChI-Schlüssel |
FLSUXWJCBIEITR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


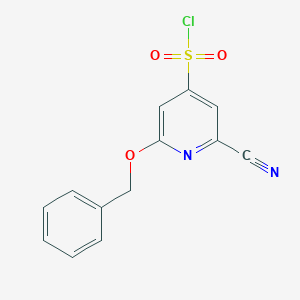
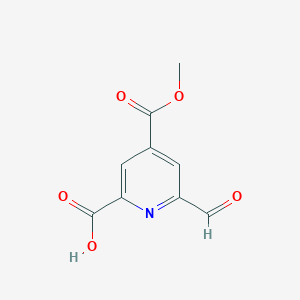
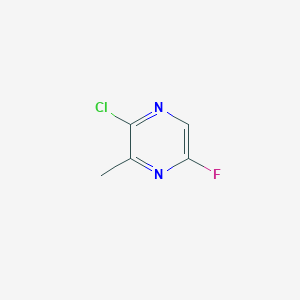

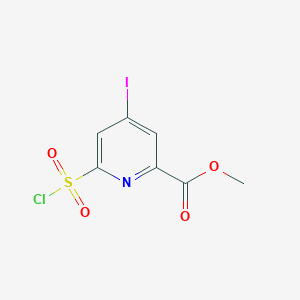

![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)




